Ethyl 4-methylbenzoate

Description

Overview of Ethyl 4-Methylbenzoate as a Chemical Entity

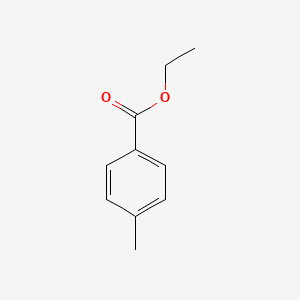

This compound, an organic compound, is classified within the ester chemical family. lookchem.com It is also commonly referred to by its synonyms, including ethyl p-toluate and p-toluic acid ethyl ester. guidechem.comnist.govchemimpex.com Structurally, it consists of an ethyl group attached to a para-toluate group, which is a benzoic acid derivative with a methyl group at the para (4th) position of the benzene ring. guidechem.com This compound presents as a colorless to pale yellow liquid and is noted for its characteristic pleasant, fruity aroma. lookchem.comguidechem.com

Industrially, a primary synthesis route for this compound is the esterification of p-toluic acid with ethanol, often catalyzed by an acid like sulfuric acid which also acts as a dehydrating agent. guidechem.com Another documented laboratory synthesis involves a palladium-catalyzed cross-coupling reaction using ethyl 4-bromobenzoate as a starting material. orgsyn.org Its chemical stability and reactivity make it a versatile and valuable building block in various chemical synthesis processes. lookchem.com

Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ lookchem.comguidechem.com |

| Molecular Weight | 164.20 g/mol guidechem.comnih.gov |

| CAS Number | 94-08-6 nist.gov |

| Appearance | Clear colorless to pale yellow liquid lookchem.comchemimpex.com |

| Boiling Point | 231-235 °C at 760 mmHg guidechem.comthegoodscentscompany.com |

| Density | 1.025 g/mL at 25 °C guidechem.comchemicalbook.com |

| Refractive Index | n20/D 1.508 guidechem.comchemicalbook.com |

Significance in Modern Chemical Science

This compound holds considerable significance in contemporary chemical science, primarily as a versatile intermediate in organic synthesis. lookchem.comguidechem.com Its reactivity and structural features make it a valuable precursor for creating a wide array of more complex molecules. lookchem.comchemimpex.com

Key areas of its application include:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a fundamental building block in the development of various pharmaceuticals and agrochemicals. lookchem.comchemimpex.com Its structure can be modified through various reactions to produce bioactive molecules. chemimpex.com

Precursor for Specific Intermediates: It is specifically utilized in the synthesis of ethyl 4-(bromomethyl)benzoate, a compound that serves as another important intermediate in further chemical and pharmaceutical manufacturing processes. lookchem.com

Flavor and Fragrance Industry: Owing to its pleasant, aromatic properties, this compound is employed as a fragrance component in perfumes and cosmetics and as a flavoring agent in the food and beverage sectors. lookchem.comchemimpex.comthegoodscentscompany.com

Plastics and Polymer Industry: The compound finds use as a plasticizer or a monomer in the production of certain plastics and polymers, where it can enhance material flexibility and durability. lookchem.comguidechem.com

Historical Context of Research on Benzoate Esters

The scientific exploration of benzoate esters is intrinsically linked to the history of their parent compound, benzoic acid, which was first discovered in the 16th century through the dry distillation of gum benzoin. wikipedia.org However, the targeted synthesis of esters, including benzoates, gained a firm chemical foundation much later.

The cornerstone of ester synthesis, the Fischer-Speier esterification, was first reported in 1895 by Emil Fischer and Arthur Speier. chemistrylearner.commdpi.comwikipedia.org This acid-catalyzed reaction between a carboxylic acid and an alcohol became the classical method for producing esters and remains fundamentally important today. chemistrylearner.comwikipedia.org Early investigations into the kinetics of these reactions were conducted by chemists such as Nikolaj Mensutkin between 1879 and 1883, who studied how the structure of the alcohol and acid reactants affected the rate of ester formation. encyclopedia.com

The 20th century saw advancements in both the theoretical understanding and practical application of esterification. The chemical mechanism was studied in detail, confirming that the process involves the union of the acyl group from the acid with the alkoxide group from the alcohol. encyclopedia.com For industrial-scale production, the continuous process for manufacturing esters was first patented in 1921, allowing for larger quantities to be prepared more efficiently than batch processing. encyclopedia.com Research has continued to refine the process, exploring various catalysts and reaction conditions to optimize yield and purity. mdpi.com

Propriétés

IUPAC Name |

ethyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPWRAWAUYIELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048211 | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-08-6 | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Ethyl 4-Methylbenzoate Synthesis

The most prevalent method for synthesizing this compound is through the esterification of 4-methylbenzoic acid (p-toluic acid) with ethanol. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org

Conventional Thermal Synthesis Approaches

Traditional synthesis of this compound involves heating a mixture of p-toluic acid and ethanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. wikipedia.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. wikipedia.orgmasterorganicchemistry.com One documented conventional method involves reacting p-toluyl chloride with diethyl carbonate in sulfolane at 170°C for 44 hours, yielding 78% of ethyl p-toluate. prepchem.com Another approach reports a 69% yield from the reaction of benzyl alcohol and methanol with hydrobromic acid. rsc.org

The general reaction is as follows:

CH₃C₆H₄COOH + CH₃CH₂OH ⇌ CH₃C₆H₄COOCH₂CH₃ + H₂O

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers several advantages over conventional heating, including reduced reaction times, increased yields, and often cleaner reactions. researchgate.netresearchgate.net

In the context of this compound synthesis, microwave irradiation can significantly enhance the rate of esterification. cibtech.org The application of microwaves provides efficient and uniform heating of the reaction mixture, leading to faster reaction kinetics. researchgate.net

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters. Key variables that are typically optimized include:

Temperature: Finding the optimal temperature is crucial. For instance, in a related microwave-assisted Hantzsch dihydropyridine synthesis, 150°C was found to be the most suitable temperature, as lower temperatures dramatically decreased conversion, and higher temperatures led to the formation of byproducts. cem.de In the synthesis of ethyl benzoate, a similar ester, increasing the temperature above the azeotropic temperature of the water-cyclohexane mixture (69°C) increased the yield, which then stabilized at around 85°C. cibtech.org

Time: Microwave synthesis is known for its ability to drastically reduce reaction times. Optimization studies for the synthesis of a dihydropyridine library revealed that a reaction time of just 5 minutes at the optimal temperature was sufficient. cem.de For the synthesis of palm fatty acid distillate methyl ester, a 99.5% conversion was achieved within 15 minutes. researchgate.net

Reagent Ratios: The molar ratio of the reactants plays a significant role in driving the equilibrium of the esterification reaction. In the synthesis of PFAD methyl ester, a methanol-to-PFAD molar ratio of 9:1 was found to be optimal. researchgate.net

Microwave Power: The microwave power level directly influences the reaction temperature and rate. In a study on noncatalytic esterification of oleic acid, a microwave power of 150 W was used. mdpi.com For the synthesis of ethyl benzoate, the yield increased with power up to 135 W, after which higher power levels led to by-products. cibtech.org

A study on the microwave-assisted synthesis of ethyl benzoate using expandable graphite as a catalyst provides a good example of parameter optimization. The optimal conditions were found to be a 1:5 molar ratio of benzoic acid to ethanol, 8 wt% catalyst, 15 mL of cyclohexane as a water-carrying agent, a reaction temperature of 85°C, and a microwave power of 135 W. cibtech.org These conditions resulted in an 80.1% yield in 1.5 hours. cibtech.org

Table 1: Optimization of Microwave-Assisted Hantzsch Dihydropyridine Synthesis cem.de

| Entry | Temperature (°C) | Time (min) | Conversion (%) | Notes |

|---|---|---|---|---|

| 3 | 170 | 5 | 68 | High levels of byproducts |

| 4 | 150 | 5 | 83 | Minimal byproduct formation |

| 5 | 130 | 5 | Dramatically lowered | - |

| 8 | 150 | 5 | 73 | Ethanol investigated as a solvent |

Table 2: Optimization of Microwave-Assisted Ethyl Benzoate Synthesis cibtech.org

| Parameter | Condition | Observation |

|---|---|---|

| Reaction Temperature | < 69°C | No product |

| Reaction Temperature | > 69°C | Yield increases with temperature, stabilizing at 85°C |

| Microwave Power | Increasing to 135 W | Yield increases |

The design of the microwave reactor is critical for efficient and safe operation. mdpi.com Modern microwave reactors for chemical synthesis are equipped with features for monitoring temperature and pressure, as well as cooling systems to maintain desired reaction conditions. mdpi.com For larger-scale production, the limited penetration depth of microwaves can be a constraint. tue.nl To address this, modular scale-up concepts, such as using multiple microwave cavities in series, have been developed. tue.nl In one study, increasing the number of cavities from one to eight in a packed-bed reactor increased the conversion in an esterification reaction from 22% to 88%. tue.nl While microwave technology has been successfully implemented in various industries, its commercial application for large-scale biodiesel production, a similar esterification process, is still under development. mdpi.com

Acid-Catalyzed Esterification Mechanisms

The Fischer-Speier esterification proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. wikipedia.orgmasterorganicchemistry.com The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comvedantu.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

All steps in the Fischer esterification are reversible. vedantu.com

Catalytic Approaches in this compound Synthesis

Various catalysts can be employed to facilitate the synthesis of this compound. While traditional methods often rely on homogeneous acid catalysts like sulfuric acid, research has explored the use of heterogeneous solid acid catalysts and other catalytic systems. researchgate.netmdpi.com

Solid acid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact compared to homogeneous catalysts. mdpi.com For instance, a zirconium solid acid catalyst supported on titanium has been shown to be effective for the synthesis of methyl benzoates, a related class of esters. mdpi.com This catalyst was found to be active for the esterification of benzoic acids with both electron-donating and electron-withdrawing groups. mdpi.com

Another approach involves palladium-catalyzed cross-coupling reactions. This compound has been prepared from ethyl 4-bromobenzoate and a trimethylaluminum source using a palladium catalyst with an X-Phos ligand. orgsyn.org This method provides an alternative route to the ester, particularly when starting from a halogenated precursor.

Enzymatic catalysis, using lipases, also presents a green alternative for ester synthesis, often performed under milder reaction conditions. researchgate.net Microwave irradiation can also be combined with enzymatic catalysis to enhance reaction rates. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. unibo.it These reactions are pivotal in the synthesis of a wide array of organic compounds, from pharmaceuticals to materials. unibo.itacs.org The versatility of these methods stems from their tolerance of various functional groups and the ability to control reaction conditions to achieve desired outcomes. unibo.it

In the synthesis of this compound, palladium-catalyzed cross-coupling reactions utilizing organoaluminum reagents, specifically an air-stable trimethylaluminum source known as DABAL-Me3, have proven effective. orgsyn.org This method allows for the methylation of aryl halides, such as ethyl 4-bromobenzoate, to produce this compound. orgsyn.org The reaction is facilitated by a palladium catalyst, Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand, X-Phos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). orgsyn.orgnih.gov

The use of X-Phos is crucial as it promotes the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step of the catalytic cycle. nih.govacs.org The steric bulk of X-Phos helps to prevent the formation of inactive catalyst species and facilitates the reductive elimination step. nih.gov The combination of Pd2(dba)3 and X-Phos has been shown to tolerate a wide range of functional groups. orgsyn.org A typical procedure involves reacting ethyl 4-bromobenzoate with DABAL-Me3 in the presence of the palladium catalyst and X-Phos in a solvent like tetrahydrofuran (THF) at reflux. orgsyn.org This method provides a high yield of this compound. orgsyn.org

Table 1: Key Components in Palladium-Catalyzed Synthesis of this compound orgsyn.org

| Component | Chemical Name | Role |

| Starting Material | Ethyl 4-bromobenzoate | Aryl halide substrate |

| Methylating Agent | DABAL-Me3 | Air-stable source of trimethylaluminum |

| Catalyst | Pd2(dba)3 | Palladium(0) source |

| Ligand | X-Phos | Bulky, electron-rich phosphine ligand |

| Solvent | THF | Reaction medium |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., ethyl 4-bromobenzoate) to the active Pd(0) complex, which is typically a monoligated species like L1Pd(0). acs.orgnih.gov This step forms a Pd(II) intermediate. The use of bulky, electron-rich ligands like X-Phos is known to facilitate this step, particularly with less reactive aryl chlorides. acs.org

Transmetalation: The Pd(II) intermediate then undergoes transmetalation with the organoaluminum reagent. In this step, the methyl group from the aluminum compound is transferred to the palladium center, displacing the halide. smolecule.com

Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov Studies have shown that reductive elimination is often faster from three-coordinate palladium complexes, which can be favored by the use of sterically demanding ligands. nih.gov

Novel Catalyst Development for Esterification

The direct esterification of carboxylic acids, such as 4-methylbenzoic acid, to form esters like this compound is a fundamental organic transformation. While traditional methods often rely on strong mineral acids, research has focused on developing novel, reusable, and more environmentally benign catalysts. mdpi.com

One area of development is the use of solid acid catalysts. For example, zirconium-based solid acids supported on titanium have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net A catalyst with a specific Zr:Ti molar ratio exhibited the best catalytic effect, successfully catalyzing the esterification of benzoic acids with both electron-donating and electron-withdrawing groups. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused without a significant loss of performance. mdpi.com

Another novel approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl and alkyl carboxylic acids. semanticscholar.org In a study, NBS was found to be an efficient and selective catalyst for the esterification of 4-methylbenzoic acid with methanol, affording mthis compound in good yield under relatively mild conditions. semanticscholar.org

Furthermore, palladium catalysts have been explored for the conversion of aldehydes to esters. For instance, a system of Pd(OAc)2 and XPhos can catalyze the conversion of both aliphatic and aromatic aldehydes to their corresponding esters. nih.gov This process utilizes a hydrogen transfer protocol where an inexpensive co-solvent like acetone acts as a hydrogen acceptor. nih.gov

Derivatization and Functionalization of this compound

This compound serves as a versatile starting material for the synthesis of various derivatives through functionalization of the methyl group or the aromatic ring. lookchem.com

Synthesis of Halogenated Derivatives (e.g., Ethyl 4-(bromomethyl)benzoate)

A common and important derivatization of this compound is the synthesis of its halogenated derivatives, particularly ethyl 4-(bromomethyl)benzoate. This compound is a valuable intermediate in the synthesis of more complex molecules due to the reactivity of the bromomethyl group. lookchem.comrsc.org

The most common method for this transformation is radical bromination. This is typically achieved by reacting this compound with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. rsc.org The reaction is initiated by a radical initiator, such as benzoyl peroxide, and is often carried out under reflux conditions. rsc.org After the reaction is complete, the product is typically purified by filtration and recrystallization or chromatography.

Table 2: Typical Reaction Conditions for the Synthesis of Ethyl 4-(bromomethyl)benzoate rsc.org

| Reagent/Condition | Role/Purpose | Typical Amount/Setting |

| This compound | Starting material | 1 equivalent |

| N-Bromosuccinimide (NBS) | Brominating agent | ~1.05 equivalents |

| Benzoyl peroxide | Radical initiator | Catalytic amount |

| Carbon tetrachloride | Solvent | Sufficient for dissolution and reflux |

| Reaction Temperature | To initiate and sustain the reaction | Reflux |

| Reaction Time | To ensure completion | Overnight |

It is also possible to synthesize other halogenated derivatives. For example, the synthesis of ethyl 4-(dibromomethyl)benzoate can be achieved by heating this compound with bromine in the presence of a Lewis acid catalyst like iron or aluminum bromide at elevated temperatures.

Formation of Bis-acyl Hydrazone Derivatives

The synthesis of bis-acyl hydrazone derivatives starting from this compound is a multi-step process. It first involves the conversion of the ester into a hydrazide, which then serves as a key intermediate.

The initial step is the formation of 4-methylbenzohydrazide. This is achieved by reacting this compound with hydrazine hydrate, often in an alcohol solvent like ethanol. The mixture is typically heated under reflux for several hours. mdpi.comgoogle.com In this reaction, the nucleophilic hydrazine displaces the ethoxy group of the ester to form the corresponding acyl hydrazide.

Once 4-methylbenzohydrazide is synthesized and isolated, it can be reacted with a suitable dicarbonyl compound to form the target bis-acyl hydrazone. A common method involves the condensation reaction between two equivalents of the acyl hydrazide and one equivalent of a dialdehyde or diketone, such as 1,4-diacetylbenzene. lookchem.com This reaction is often carried out using classical heating methods or under microwave or ultrasound irradiation to improve yields and reduce reaction times. lookchem.com The resulting bis-acyl hydrazone structure incorporates two units of the original 4-methylbenzoyl moiety linked by a di-imine bridge. Acylhydrazones, characterized by the –C=N–NH–CO– moiety, are a class of Schiff bases with significant interest in coordination chemistry and materials science. mdpi.com

| Step | Reactant 1 | Reactant 2 | Key Product | Description |

| 1 | This compound | Hydrazine Hydrate | 4-methylbenzohydrazide | Formation of the hydrazide intermediate via nucleophilic acyl substitution. mdpi.comgoogle.com |

| 2 | 4-methylbenzohydrazide | 1,4-diacetylbenzene | Bis-acyl hydrazone derivative | Condensation reaction to form the final bis-acyl hydrazone. lookchem.com |

Hydrolysis and Transesterification Reactions

As an ester, this compound can undergo both hydrolysis and transesterification reactions, which involve the cleavage and reformation of the ester bond, respectively.

Hydrolysis

Ester hydrolysis is the reverse of Fischer esterification, cleaving the ester into its parent carboxylic acid and alcohol. pbworks.com This reaction can be promoted by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄) and excess water, this compound is hydrolyzed to p-toluic acid and ethanol. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule yield the final product, p-toluic acid. libretexts.org The entire process is reversible. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification) : When heated with an aqueous base, such as sodium hydroxide, this compound undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, a strong base, deprotonates the newly formed p-toluic acid, resulting in the formation of sodium 4-methylbenzoate and ethanol. This final deprotonation step is irreversible and drives the reaction to completion. libretexts.org

Transesterification

Transesterification is a process where the alkoxy group (-OCH₂CH₃) of this compound is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. libretexts.org The reaction is an equilibrium process, and a large excess of the new alcohol is often used to shift the equilibrium towards the desired product. libretexts.org For instance, reacting this compound with an excess of methanol under acidic conditions will produce Mthis compound and ethanol. libretexts.org

Research has also explored various catalysts for transesterification. For example, maghemite-ZnO has been used as a catalyst for the transesterification of methyl benzoate with 1-propanol, a reaction analogous to what this compound would undergo. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Products |

| Acid Hydrolysis | This compound + H₂O | H₂SO₄, Heat | p-Toluic acid + Ethanol |

| Base Hydrolysis | This compound + NaOH | Heat | Sodium 4-methylbenzoate + Ethanol |

| Transesterification | This compound + Methanol | Acid (e.g., H₂SO₄) | Mthis compound + Ethanol |

| Transesterification | This compound + 1-Propanol | Acid or other catalyst | Propyl 4-methylbenzoate + Ethanol |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For ethyl 4-methylbenzoate, both ¹H and ¹³C NMR spectroscopy provide key information about the arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org

The aromatic protons on the benzene ring appear as two doublets. The two protons ortho to the ester group are deshielded and resonate at a higher chemical shift, around 7.96 ppm, while the two protons meta to the ester group appear at approximately 7.26 ppm. rsc.org The ethyl group's protons also give characteristic signals: a quartet for the methylene (-CH₂) protons adjacent to the oxygen atom, typically found around 4.37 ppm, and a triplet for the terminal methyl (-CH₃) protons at about 1.39 ppm. rsc.org A singlet corresponding to the methyl group attached to the benzene ring is observed at approximately 2.41 ppm. rsc.org

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.96 | d | 2H | Ar-H (ortho to -COO) |

| 7.26 | d | 2H | Ar-H (meta to -COO) |

| 4.37 | q | 2H | -OCH₂CH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

Data obtained in CDCl₃ solvent. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon of the ester group is typically the most deshielded, appearing at a chemical shift of around 167.2 ppm. rsc.org The carbon atoms of the aromatic ring show signals in the range of 127.5 to 143.5 ppm. The quaternary carbon to which the methyl group is attached resonates at about 143.5 ppm, while the carbon attached to the ester group appears around 127.5 ppm. The two sets of equivalent aromatic CH carbons are observed at approximately 129.1 ppm. The methylene carbon of the ethyl group is found at about 60.2 ppm, and the methyl carbon of the ethyl group resonates at a much lower chemical shift, around 14.1 ppm. The methyl group on the benzene ring gives a signal at approximately 21.6 ppm. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 167.2 | C=O (Ester) |

| 143.5 | Ar-C (para to -COO) |

| 129.1 | Ar-CH (ortho to -COO) |

| 127.5 | Ar-C (ipso to -COO) |

| 60.2 | -OCH₂CH₃ |

| 21.6 | Ar-CH₃ |

| 14.1 | -OCH₂CH₃ |

Data obtained in CDCl₃ solvent. rsc.org

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. The IR spectrum of this compound shows a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1719 cm⁻¹. ias.ac.in Other characteristic peaks include those for C-O stretching vibrations around 1278 cm⁻¹ and 1172 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups. ias.ac.in Aromatic C-H stretching bands are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching bands appear just below 3000 cm⁻¹. ias.ac.in

Raman spectroscopy provides complementary information. For this compound, prominent Raman shifts include those for the benzene ring vibrations, with strong lines around 1603 cm⁻¹ and 1002 cm⁻¹. ias.ac.in

Key IR and Raman Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | 1719 | 1719 |

| C-O Stretch | 1278, 1172 | - |

| Aromatic C-H Stretch | >3000 | 3066 |

| Aliphatic C-H Stretch | <3000 | 2934, 2978 |

| Benzene Ring Vibration | - | 1603, 1002 |

Data is a compilation from various sources. ias.ac.innist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, shows absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions of the aromatic ring and the carbonyl group. The presence of the methyl and ethyl ester groups on the benzene ring influences the position and intensity of these absorption maxima. While specific λmax values can vary slightly with the solvent used, the general spectrum is characteristic of a substituted benzene derivative.

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 164, which corresponds to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern provides further structural information. A prominent peak is observed at m/z 119, resulting from the loss of the ethoxy group (-OCH₂CH₃). chemicalbook.com Another significant fragment appears at m/z 91, which corresponds to the tropylium ion, formed after the loss of the entire ester group and rearrangement. chemicalbook.com

Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 164 | 21.5 | [M]⁺ |

| 136 | 24.9 | [M - C₂H₄]⁺ |

| 119 | 100.0 | [M - OC₂H₅]⁺ |

| 91 | 33.9 | [C₇H₇]⁺ (Tropylium ion) |

Data from NIST Mass Spectrometry Data Center. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical and Computational Studies

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structural, electronic, and spectroscopic properties of compounds like this compound. These computational methods complement experimental findings and can predict properties that are difficult to measure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ugent.be It is a widely used approach due to its favorable balance between computational cost and accuracy. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are used to determine various molecular properties. mdpi.comresearchgate.net

A fundamental step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized ground state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. mdpi.com For this compound, this process would precisely determine key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C bonds in the benzene ring, the C=O and C-O bonds of the ester group).

Bond Angles: The angles formed by three connected atoms (e.g., the O-C-C angle of the ethyl group).

While specific values for this compound from a dedicated computational study are not available, these parameters are the foundation for all subsequent calculations.

Once the optimized geometry is obtained, a harmonic vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. mdpi.comresearchgate.net The results are crucial for several reasons:

It confirms that the optimized structure is a true energy minimum (a stable conformation), which is indicated by the absence of any imaginary frequencies. mdpi.com

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

It allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. For this compound, this would include identifying the characteristic stretching frequencies for the C=O group, the C-O ester linkage, the aromatic C-H bonds, and the methyl group vibrations.

It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for systematic errors arising from the neglect of anharmonicity and the use of a finite basis set, thereby improving agreement with experimental data. researchgate.net

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. mdpi.com The predicted shifts are based on the calculated magnetic shielding around each nucleus in the optimized molecular structure.

These theoretical predictions are valuable for:

Assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Verifying the structural assignment of a synthesized compound by comparing the calculated spectrum to the experimental one.

For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom, which could then be correlated with known experimental values.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance. researchgate.netugent.be A detailed NBO analysis of this compound would reveal:

Hybridization: The spd composition of atomic orbitals in bonds and lone pairs.

Charge Distribution: The natural atomic charges on each atom, offering insight into the molecule's polarity.

Intramolecular Interactions: The stabilization energies associated with hyperconjugation, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., π* C=O). These interactions are key to understanding the molecule's electronic stability and reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactivity. researchgate.netugent.be It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas would be concentrated around the carbonyl oxygen atom.

Blue: Regions of most positive electrostatic potential, which are electron-poor and indicate sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, three-dimensional picture of the molecule's size, shape, and sites of electrostatic interaction, offering valuable insights into its intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to model the interactions and movement of atoms and molecules over time. For aromatic esters like this compound, MD simulations can provide valuable insights into solvent interactions and diffusion coefficients. Software such as GROMACS or AMBER are commonly used for these simulations.

In a study on germacrone derivatives, which include a 4-methylbenzoate moiety, MD simulations were performed for 8 nanoseconds to evaluate the binding stabilities of the compounds with their receptors. oncotarget.com The process involved heating from 0 to 300 K in 50 picoseconds using Langevin dynamics at a constant volume, followed by equilibration for 100 picoseconds at a constant pressure of 1 atm. oncotarget.com These simulations help in understanding the dynamic behavior of the molecule and its interactions with its environment, which is crucial for applications in areas like drug design. oncotarget.com

Correlation of Computational and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and related compounds, there is a strong correlation between computational and experimental findings.

For instance, theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) are employed to obtain optimized molecular structures and predict spectroscopic data. researchgate.net These computed geometrical parameters and vibrational frequencies are then compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net The potential energy distribution (PED) analysis further aids in making detailed vibrational assignments. researchgate.net

In the study of substituted alkyl benzoates, including this compound, the shifts in the methanol O-H stretching frequency (Δν(OH)exp) upon hydrogen bonding with the carbonyl group were measured experimentally. These experimental shifts show a good correlation with theoretical parameters that describe the electron densities at the proton-accepting oxygen atom. nih.govacs.orgresearchgate.net This correlation between experimental spectroscopic data and calculated electronic properties provides a deeper understanding of the structure-reactivity relationships within this class of molecules. nih.govacs.org

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical methods are instrumental in elucidating the relationship between the structure of a molecule and its chemical reactivity.

The distribution of atomic charges within a molecule is a key determinant of its reactivity. For this compound, various methods are used to evaluate atomic charges, including Natural Population Analysis (NPA), Hirshfeld, and CM5 charges. nih.govacs.org These methods partition the electron density into atomic domains, providing a quantitative measure of the charge on each atom. nih.govacs.org

Studies have shown a coherent correlation between the calculated atomic charges on the carbonyl oxygen of substituted alkyl benzoates and the experimentally observed hydrogen bond-induced shifts in the O-H stretching frequency of methanol (Δν(OH)exp). nih.govacs.org While the absolute magnitudes of the charges may differ between the various computational methods, their variations provide significant physical insights into the molecule's basicity and reactivity. nih.govacs.org

Below is a table showing the experimental hydrogen bond-induced Δν(OH)exp shifts versus the calculated atomic charges at the carbonyl oxygen for a series of substituted ethyl benzoates.

Table 1: Experimental vs. Calculated Atomic Charges for Substituted Ethyl Benzoates

| Molecule | qO(Hirsh) | qO(CM5) | qO(NPA) | Δν(OH)exp (cm⁻¹) |

|---|---|---|---|---|

| Ethyl benzoate | -0.2919 | -0.3420 | -0.6368 | 81 |

| This compound | -0.2949 | -0.3450 | -0.6402 | 85 |

| Ethyl 3-methylbenzoate | -0.2928 | -0.3431 | -0.6384 | 83 |

| Ethyl 4-methoxybenzoate | -0.2982 | -0.3482 | -0.6446 | 88 |

| Ethyl 4-(dimethylamino)benzoate | -0.3065 | -0.3562 | -0.6546 | 106 |

| Ethyl 4-fluorobenzoate | -0.2920 | -0.3422 | -0.6374 | 76 |

| Ethyl 3-fluorobenzoate | -0.2876 | -0.3377 | -0.6310 | 74 |

| Ethyl 4-(trifluoromethyl)benzoate | -0.2851 | -0.3353 | -0.6285 | 67 |

| Ethyl 4-bromobenzoate | -0.2890 | -0.3392 | -0.6333 | 72 |

| Ethyl 4-cyanobenzoate | -0.2827 | -0.3329 | -0.6254 | 60 |

| Diethyl terephthalate | -0.2872 | -0.3374 | -0.6306 | 69 |

| Ethyl 4-nitrobenzoate | -0.2809 | -0.3312 | -0.6232 | 57 |

Data sourced from a study on structure-reactivity relationships of aromatic molecules. nih.govacs.org

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. emory.edu Modeling the PES for reactions involving aromatic compounds like this compound provides critical information about reaction pathways, transition states, and activation energies. nih.govemory.edu

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions

The benzene ring of ethyl 4-methylbenzoate can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the combined influence of the existing substituents. The methyl group is an activating, ortho, para-director, while the ethyl carboxylate group is a deactivating, meta-director.

The nitration of benzoate esters like methyl benzoate typically proceeds by reaction with a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.com The ester group is electron-withdrawing and deactivating, directing the incoming electrophile to the meta position. quora.com In the case of this compound, the positions meta to the ester group are also ortho to the activating methyl group. Therefore, the nitration is expected to yield primarily ethyl 3-nitro-4-methylbenzoate.

The general mechanism for the nitration of a benzoate ester is as follows:

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion. aiinmr.com

Nucleophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). aiinmr.com

Deprotonation: A base (like the HSO₄⁻ ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring to form the final product. aiinmr.com

Studies on the nitration of similar substituted benzenes have used thin-layer chromatography (TLC) to identify the products formed. acs.org For methyl benzoate, the major product is methyl 3-nitrobenzoate, with minor amounts of the 2-nitro isomer and no detectable 4-nitro isomer. acs.org

The bromination of this compound can occur either on the aromatic ring via electrophilic substitution or on the side-chain methyl group via a free-radical pathway, depending on the reaction conditions.

Radical Bromination (Side-Chain) This pathway is favored in the presence of light or a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction of this compound with bromine (Br₂) or N-bromosuccinimide (NBS) leads to the substitution of hydrogen atoms on the benzylic methyl group. This yields ethyl 4-(bromomethyl)benzoate and subsequently ethyl 4-(dibromomethyl)benzoate. up.pt Various zeolites have been shown to catalyze this radical bromination in the presence of light, affording a high yield of ethyl 4-(bromomethyl)benzoate. rsc.orgresearchgate.net

The mechanism involves the initial formation of a bromine radical, which abstracts a hydrogen from the methyl group to form a stable benzylic radical. This radical then reacts with a bromine molecule to form the product and another bromine radical, propagating the chain reaction.

Electrophilic Bromination (Aromatic Ring) For electrophilic substitution on the aromatic ring, the reaction requires a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃) and is typically performed in the absence of light. The catalyst polarizes the Br-Br bond, creating a stronger electrophile that can attack the aromatic ring. Given the directing effects of the substituents on this compound, the bromination would be expected to occur at the positions ortho to the activating methyl group and meta to the deactivating ester group.

Ester Aminolysis and Amide Hydrolysis Investigations

The ester functional group of this compound is susceptible to nucleophilic acyl substitution reactions, including aminolysis and hydrolysis.

Ester Aminolysis Aminolysis is the reaction of an ester with ammonia or a primary or secondary amine to produce an amide. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester's carbonyl carbon. rsc.org The reaction can be catalyzed by an organocatalyst like 2-pyridone, which acts as a bifunctional catalyst, activating both the ester and the amine. rsc.org For example, the aminolysis of methyl benzoate with benzylamine has been studied and is known to be slower than that of aliphatic esters. rsc.org

Amide Hydrolysis While this compound is an ester, investigations into amide hydrolysis are relevant as the reverse reaction of aminolysis. Amide hydrolysis, the cleavage of an amide bond by water, can be catalyzed by acid or base and is a key model for the enzymatic cleavage of peptide bonds. beilstein-journals.orglibretexts.org Basic hydrolysis of an amide yields a carboxylate salt and an amine. libretexts.org Computational studies on the hydrolysis of N-ethylbenzamide, an isomer of this compound, have been performed to trace the reaction paths and characterize intermediates. beilstein-journals.org

Hydrogen Bonding Interactions and Their Influence on Reactivity

While this compound does not possess a hydrogen bond donor, the oxygen atoms of its carbonyl group can act as hydrogen bond acceptors. This interaction is crucial in several reaction contexts.

In processes like acid-catalyzed hydrolysis or aminolysis, protonation or hydrogen bonding to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water or amines. libretexts.orgrsc.org

In a broader context, the ability of substituted benzoates to participate in hydrogen bonding is critical for their biological activity. For instance, in related compounds like ethyl 2-anilino-6-hydroxy-4-methylbenzoate, the anilino and hydroxy groups can engage in hydrogen bonding, which is significant for interactions with enzymes and receptors. ontosight.ai Similarly, studies on ethyl 4-amino-3-methylbenzoate reveal that molecules in the crystal lattice are linked by N-H···N and N-H···O intermolecular hydrogen bonds, which stabilize the crystal structure. iucr.orgnih.gov These interactions highlight the importance of hydrogen bonding capabilities in the broader class of substituted benzoates.

Kinetic and Mechanistic Elucidation Studies

Kinetic studies provide direct assessment of reactivity and insights into the structural factors that determine reaction rates. nih.gov The hydrolysis of benzoate esters has been a subject of such investigations.

The base-catalyzed hydrolysis (saponification) of ethyl benzoate follows a first-order kinetic model. europa.eu Among various alkyl benzoate esters, ethyl benzoate was found to have the longest half-life (3.5 hours) for enzymatic hydrolysis, indicating slower metabolic breakdown compared to other esters. europa.eu Kinetic data for both the synthesis (esterification) and hydrolysis of ethyl benzoate over an acidic cation-exchange resin have been correlated with various models, with the Langmuir−Hinshelwood−Hougen−Watson (LHHW) model providing the best representation of the kinetic behavior. researchgate.net

Time-resolved luminescence quenching is a powerful technique for elucidating photochemical reaction mechanisms. lookchem.com Such studies have been performed on the closely related compound, mthis compound, to investigate a visible-light-promoted, metal-free conversion of the methylarene group to a nitrile. amazonaws.com

In these studies, the quenching of the excited state of a photocatalyst (2,4,6-triphenylpyrylium tetrafluoroborate) by mthis compound was observed. amazonaws.com Stern-Volmer plots derived from time-resolved luminescence decay confirmed the interaction between the excited photocatalyst and the substrate. amazonaws.com Further investigations into the interaction of methyl benzoate derivatives with proteins like bovine serum albumin have also used time-resolved fluorescence to confirm that the quenching mechanism is static, involving the formation of a stable complex. mdpi.com These studies demonstrate the utility of time-resolved spectroscopy in understanding the dynamic interactions and reaction pathways of benzoate esters at a molecular level.

Control Experiments in Mechanistic Investigations

In the study of reaction mechanisms involving this compound, control experiments are fundamental to elucidating the roles of various components and intermediates. These experiments are designed to isolate the effects of catalysts, reagents, and reaction conditions, thereby providing clear evidence for proposed mechanistic pathways. By systematically omitting or altering specific elements of a reaction, researchers can confirm their necessity and function.

For instance, in a catalyzed reaction, running the experiment without the catalyst is a crucial first step. If no product forms, it confirms the catalyst's essential role. rsc.org Similarly, the necessity of an oxidant in an oxidative coupling reaction can be verified by conducting the reaction in its absence. rsc.org To probe for the involvement of radical species, radical quenchers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can be introduced. sioc-journal.cn The suppression of product formation in the presence of such a quencher provides strong evidence for a radical-mediated pathway. sioc-journal.cnuva.nl

Kinetic studies, which measure reaction rates under varying concentrations of reactants or catalysts, also fall under the umbrella of mechanistic investigations and can be considered a form of control experiment. uva.nl Furthermore, to test for the involvement of specific intermediates, a proposed intermediate can be synthesized and subjected to the reaction conditions to see if it converts to the final product. In photoredox catalysis, control experiments might involve running the reaction in the dark to confirm the necessity of light or testing the reduction potentials of various components to determine the likely electron transfer pathways. nih.gov

A summary of typical control experiments and their objectives in the context of studying reactions of this compound is presented below.

| Experiment Type | Purpose | Expected Outcome if Hypothesis is Correct |

| Omission of Catalyst | To confirm the catalyst is essential for the reaction. | No or negligible product formation. rsc.org |

| Omission of Reagent/Oxidant | To verify the necessity of a specific reagent or oxidant. | Reaction does not proceed to completion or at all. rsc.org |

| Addition of Radical Quencher (e.g., TEMPO) | To determine if the reaction proceeds via a radical mechanism. | Significant decrease or complete inhibition of product yield. sioc-journal.cn |

| Reaction in the Dark (for photochemical reactions) | To confirm the reaction is light-induced. | No product formation. |

| Isotope Labeling Studies | To track the path of specific atoms from reactants to products. | The isotopic label appears in the expected position in the product. |

| Use of a Putative Intermediate | To test if a proposed intermediate is viable in the reaction pathway. | The intermediate is converted to the final product under reaction conditions. |

Enzymatic and Biocatalytic Transformations

The transformation of this compound and structurally related compounds using enzymes and biocatalytic systems is an area of growing interest, driven by the demand for sustainable and selective chemical synthesis. worktribe.com Biocatalysts, such as isolated enzymes or whole microorganisms, offer high specificity and can operate under mild conditions, reducing energy consumption and waste. worktribe.comsemanticscholar.org

Research into the anaerobic degradation of 4-methylbenzoate in the denitrifying bacterium Magnetospirillum sp. strain pMbN1 has revealed a specific metabolic pathway. nih.govresearchgate.net This pathway is induced by the presence of 4-methylbenzoate and involves a specialized enzyme, 4-methylbenzoyl-CoA reductase. nih.govresearchgate.net This enzyme is distinct from the conventional benzoyl-CoA reductase and is capable of acting on substrates with a para-position substituent. nih.gov The process involves the initial conversion of 4-methylbenzoate to 4-methylbenzoyl-CoA, followed by the reductive dearomatization of the benzene ring. nih.govresearchgate.net

In addition to microbial degradation, isolated enzymes have been used to study the hydrolysis of esters structurally similar to this compound. In one study, the enzymatic hydrolysis of a series of 4-nitrophenyl benzoate esters, including 4-nitrophenyl 4-methylbenzoate, was investigated using enzymes like trypsin, lipase, and nattokinase. semanticscholar.org The reaction involves the nucleophilic attack by a serine residue in the enzyme's active site on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent release of 4-nitrophenol and the corresponding carboxylic acid. semanticscholar.org Such studies provide insight into how substrate electronic properties influence enzyme kinetics. semanticscholar.org

Esterases, such as one identified from Pisum sativum, have also been noted for their potential in producing valuable benzoates, suggesting their applicability in the synthesis or transformation of compounds like this compound. researchgate.net

The table below summarizes key findings in the enzymatic and biocatalytic transformations relevant to this compound.

| Biocatalyst/Enzyme | Substrate(s) | Transformation Type | Product(s) |

| Magnetospirillum sp. strain pMbN1 | 4-Methylbenzoate | Anaerobic Degradation | 4-Methylbenzoyl-CoA, 4-Methylcyclohex-1,5-diene-1-carboxylate, 3-Methylglutarate nih.govresearchgate.net |

| 4-Methylbenzoyl-CoA reductase | 4-Methylbenzoyl-CoA | Reductive Dearomatization | 4-Methyl-dienoyl-CoA nih.govresearchgate.net |

| Trypsin, Lipase, Nattokinase | 4-Nitrophenyl 4-methylbenzoate | Hydrolysis | 4-Nitrophenol, 4-Methylbenzoic acid semanticscholar.org |

| Esterase from Pisum sativum | Organic acids, Alcohols | Esterification | Various esters (e.g., methyl benzoate) researchgate.net |

Advanced Applications and Functional Materials Research

Role as a Building Block in Organic Synthesis

Ethyl 4-methylbenzoate is a key intermediate in the synthesis of a wide array of organic compounds. lookchem.com Its structural features, including an ester functional group and a substituted benzene ring, allow for a variety of chemical transformations. lookchem.comchemimpex.com The reactivity of this compound makes it an essential precursor for producing numerous chemical products. lookchem.com

Pharmaceutical Precursors

In the pharmaceutical industry, this compound and its derivatives are instrumental in the synthesis of novel drug candidates. chemimpex.comkaivalchem.com The compound serves as a foundational structure for creating more complex molecules with potential therapeutic activities. chemimpex.comchemimpex.com For instance, derivatives of this compound are utilized in the development of analgesics and anti-inflammatory medications. chemimpex.comchemimpex.com Its structural versatility is also leveraged in creating intermediates for potential antitumor agents.

One notable application is in the synthesis of ethyl 4-(bromomethyl)benzoate, a compound with significant applications in various chemical and pharmaceutical processes. lookchem.comchemicalbook.comsigmaaldrich.com Furthermore, derivatives like 2-[(4-Methylbenzoyl)Amino]this compound are key intermediates in developing bioactive molecules. chemimpex.com The compound's ability to participate in reactions such as acylation and substitution makes it a valuable component in medicinal chemistry. chemimpex.com

Agrochemical Intermediates

The applications of this compound extend to the agrochemical sector, where it serves as a building block for herbicides and pesticides. lookchem.comchemimpex.com Its derivatives are explored for their potential to create effective and selective agrochemicals. chemimpex.com The synthesis of various agrochemical compounds relies on the reactivity of the this compound structure. kaivalchem.com

For example, research has been conducted on the anti-juvenile hormone activity of related compounds, which can influence the developmental processes in insects, suggesting potential applications in pest control.

Specialty Chemical Synthesis

This compound is a precursor in the synthesis of a variety of specialty chemicals. lookchem.com Its role as an intermediate is crucial for producing compounds used in diverse industrial applications. cymitquimica.com For example, it is used in the synthesis of ethyl 4-(bromomethyl)benzoate, which is a valuable chemical entity for further transformations. lookchem.comchemicalbook.com The compound's ability to undergo reactions like radical bromination allows for the creation of functionalized molecules for specific purposes.

Applications in Polymer Science and Materials Chemistry

In the realm of polymer science and materials chemistry, this compound exhibits valuable properties that contribute to the development of advanced materials. lookchem.com

Plasticizer Functions

This compound can function as a plasticizer in the production of plastics and polymers. guidechem.comlookchem.com Its inclusion in polymer formulations can enhance the flexibility and durability of the resulting materials. lookchem.com This makes it a useful component in developing high-performance plastics for various applications. lookchem.com

Monomer in Polymer Production

The compound can also be utilized as a monomer in the creation of polymers. guidechem.comlookchem.com Research has demonstrated its use in polymerization processes to create copolymers with improved thermal stability and mechanical properties. For instance, it has been involved in chain-growth polycondensation to synthesize well-defined aromatic polyamides. nih.gov This highlights its role in producing materials with tailored characteristics for specific industrial needs.

Development of High-Performance Plastics and Polymers

This compound serves as a valuable component in the polymer industry, where it can be utilized as a plasticizer or a monomer in the production of various plastics and polymers. lookchem.com Its incorporation into polymer matrices can enhance material properties such as flexibility and durability. lookchem.com This makes it a useful intermediate in the development of high-performance plastics. For instance, research into the chemical recycling of plastic wastes has identified this compound as a predominant product during the conversion of oxygen-containing aromatic plastics into valuable chemicals. acs.org In this process, the compound is an intermediate that can be further converted into cycloalkanes for fuel applications. acs.org Furthermore, this compound has been used as an initiator in specific polymerization techniques like chain-growth condensation polymerization to create aromatic polyamides with controlled molecular weights and low polydispersities. researchgate.net

Biological and Bioactive Compound Research

Studies on Derivatives with Antifungal Activity (e.g., Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate)

Research into the bioactive properties of plant-derived compounds has revealed the antifungal potential of derivatives of this compound. A notable example is ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, a compound isolated from the ethyl acetate fractions of Lonicera quinquelocularis. academiapublishing.orgresearchgate.netasianpubs.org This specific derivative has been screened for its antifungal properties and has demonstrated significant activity. academiapublishing.org

In one study, the ethyl acetate fraction containing the compound was effective against Aspergillus flavus and Aspergillus niger. academiapublishing.orgresearchgate.netasianpubs.org The purified compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, showed a marked ability to decrease fungal growth. academiapublishing.orgresearchgate.net Specifically, it reduced the growth of Aspergillus flavus by 55.5% and Aspergillus niger by 61%. academiapublishing.orgresearchgate.netasianpubs.org Another derivative, 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile, also exhibited significant antifungal activity against several Candida species and Aspergillus clavatus. researchgate.net

Antifungal Activity of Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate

| Fungal Strain | % Growth Inhibition | Source |

| Aspergillus flavus | 55.5% | academiapublishing.orgresearchgate.netasianpubs.org |

| Aspergillus niger | 61.0% | academiapublishing.orgresearchgate.netasianpubs.org |

Investigations of Phytotoxic Effects

In addition to antifungal properties, derivatives of this compound have been investigated for their phytotoxic effects. The compound ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, was shown to possess phytotoxic activity. academiapublishing.orgresearchgate.netasianpubs.org Both the purified compound and the ethyl acetate soluble fraction from which it was derived demonstrated these effects, suggesting their potential role in inhibiting the growth of other plants. academiapublishing.orgresearchgate.net Such compounds are of interest in the study of allelopathy, where one organism produces biochemicals that influence the growth and development of others. academiapublishing.org

Role in Natural Product Biosynthesis (e.g., Floral Volatiles)

This compound is a member of the benzoate ester family, which are common constituents of floral scents in many aromatic plants. frontiersin.orgnih.gov The biosynthesis of these volatile organic compounds is a complex process that is crucial for plant-pollinator interactions. nih.govnih.gov

The biosynthesis of benzoate esters in plants originates from the aromatic amino acid L-phenylalanine, which is an end product of the shikimate pathway. nih.govmdpi.com The process begins when phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmdpi.compnas.org

From trans-cinnamic acid, the pathway to benzoic acid (the direct precursor to benzoate esters) can proceed through two primary routes:

The β-oxidative pathway : This route is analogous to fatty acid catabolism. It involves the conversion of trans-cinnamic acid to its CoA thioester, cinnamoyl-CoA. pnas.org This is followed by a series of reactions including hydration, oxidation, and thiolytic cleavage to shorten the side chain by two carbons, ultimately yielding benzoyl-CoA, which can be converted to benzoic acid. pnas.org

The non-β-oxidative pathway : This pathway involves the shortening of the C3 side chain of trans-cinnamic acid without the involvement of CoA intermediates. pnas.org A key intermediate in this route is benzaldehyde, which is then oxidized to benzoic acid by a benzaldehyde dehydrogenase enzyme. nih.gov

Once benzoic acid is formed, it can be esterified to produce various benzoate esters, including ethyl benzoate and methyl benzoate. frontiersin.orgnih.gov

The final step in the formation of volatile benzoate esters is catalyzed by a large family of enzymes known as the BAHD acyltransferases. frontiersin.orgnih.gov This family is named after the first four enzymes of this type that were characterized: benzyl alcohol O-acetyltransferase (BEAT), anthocyanin O-hydroxycinnamoyltransferase (AHCT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and deacetylvindoline 4-O-acetyltransferase (DAT). nih.gov

These enzymes are responsible for transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. frontiersin.orgnih.gov In the context of floral scents, specific alcohol acyltransferases (AATs) within the BAHD family catalyze the formation of esters. nih.gov For example, research on the oriental lily Lilium oriental hybrid 'Siberia' identified a novel BAHD acyltransferase, designated LoAAT1. frontiersin.orgnih.gov This enzyme is responsible for the biosynthesis of ethyl benzoate by catalyzing the reaction between benzoyl-CoA and ethanol. frontiersin.orgnih.gov Interestingly, the same LoAAT1 enzyme was also found to catalyze the formation of methyl benzoate, demonstrating a dual function that represents a new mechanism for benzoate ester biosynthesis in plants. frontiersin.orgnih.gov

Chromatographic Separations and Chiral Recognition of this compound

The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, often relies on chiral chromatography. For a compound like this compound, which possesses a chiral center, understanding its behavior on chiral stationary phases (CSPs) is of significant interest. This section explores the application of advanced chromatographic techniques and molecular modeling to elucidate the chiral recognition of this compound.

Separation on Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases are renowned for their broad applicability and high enantioselectivity in high-performance liquid chromatography (HPLC). chiralpedia.com Derivatives of cellulose and amylose, particularly their benzoates and carbamates, have proven to be effective for the resolution of a wide array of racemic compounds. asianpubs.org

Cellulose tris(4-methylbenzoate) is a notable polysaccharide-based CSP that has demonstrated significant chiral recognition capabilities. asianpubs.orgymcamerica.com This CSP is available in both coated and immobilized forms, with the latter offering greater solvent versatility, allowing for the use of a wider range of mobile phases. chiralpedia.comymcamerica.com The chiral recognition ability of benzoate derivatives of cellulose is influenced by the substituents on the phenyl groups. Electron-donating groups, such as the methyl group in cellulose tris(4-methylbenzoate), can increase the electron density on the carbonyl oxygen, leading to stronger interactions with solutes. asianpubs.org

A concrete example of the resolving power of a cellulose tris(4-methylbenzoate) CSP is the separation of the enantiomers of glutethimide. In one study using capillary electrochromatography (CEC) with this CSP, a high resolution was achieved, demonstrating the phase's excellent enantioselective properties. chromsoc.jp

Table 1: Representative Enantioseparation on a Cellulose tris(4-methylbenzoate) Chiral Stationary Phase

| Compound | Chiral Stationary Phase | Technique | Resolution (Rs) | Theoretical Plates |

|---|---|---|---|---|

| Glutethimide | Cellulose tris(4-methylbenzoate) | CEC | 2.8 | 36,700 |

The separation efficiency on polysaccharide-based CSPs is influenced by several factors, including the composition of the mobile phase (typically mixtures of alkanes and alcohols like n-hexane/2-propanol), temperature, and the specific structure of the analyte. ucl.ac.beresearchgate.net For a compound like this compound, these parameters would need to be optimized to achieve baseline separation of its enantiomers.

Modeling of Chiral Recognition Mechanisms

Understanding the mechanism of chiral recognition at a molecular level is crucial for the rational design of chromatographic separations. For polysaccharide-based CSPs, chiral recognition is believed to occur through a combination of attractive interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. vt.edu

In the context of this compound interacting with a cellulose tris(4-methylbenzoate) stationary phase, several key interactions can be hypothesized based on modeling studies of similar systems:

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, the carbonyl oxygen of its ester group can act as a hydrogen bond acceptor. It can interact with any residual hydroxyl groups on the polysaccharide backbone or with protic solvents in the mobile phase that are adsorbed to the stationary phase. researchgate.net

π-π Interactions: The aromatic ring of this compound can engage in π-π stacking interactions with the phenyl groups of the 4-methylbenzoate moieties on the cellulose backbone. The stability of the resulting diastereomeric complex would differ for each enantiomer, leading to differential retention.

Steric Interactions: The spatial arrangement of the ethyl group and the methyl-substituted phenyl ring of the analyte relative to the chiral grooves of the polysaccharide stationary phase plays a critical role. One enantiomer will fit more favorably into the chiral cavity of the CSP, leading to a stronger interaction and longer retention time. vt.edu

Thermodynamic studies on similar systems have revealed that the enantioselectivity can be either enthalpy-driven or entropy-driven, and this can be temperature-dependent. researchgate.net In some cases, changes in the conformation of the stationary phase at different temperatures can alter the dominant mechanism of interaction. researchgate.net For this compound, it is plausible that at lower temperatures, more specific interactions like hydrogen bonding and π-π stacking (enthalpic contributions) would govern the separation, while at higher temperatures, changes in the conformational freedom of the analyte and the stationary phase (entropic contributions) could become more significant.

Computational modeling techniques, such as molecular docking, can be employed to simulate the interactions between the enantiomers of this compound and the chiral stationary phase. These models help to visualize the binding modes and estimate the interaction energies, providing a theoretical basis for the observed enantioselectivity and elution order.

Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for assessing the purity of ethyl 4-methylbenzoate and for monitoring the progress of reactions in which it is a reactant or product. The NIST WebBook provides gas chromatography data for this compound, which can be used as a reference. nist.gov